2'-cyclohexyl-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound is a spirocyclic isoquinoline derivative featuring a cyclohexyl group at the 2'-position and an N-cyclopropyl carboxamide moiety at the 4'-position.
Properties
Molecular Formula |
C24H32N2O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-cyclohexyl-N-cyclopropyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C24H32N2O2/c27-22(25-17-13-14-17)21-19-11-5-6-12-20(19)23(28)26(18-9-3-1-4-10-18)24(21)15-7-2-8-16-24/h5-6,11-12,17-18,21H,1-4,7-10,13-16H2,(H,25,27) |
InChI Key |
VXEDDABWYRNFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCCC4)C(=O)NC5CC5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoquinoline Precursor
The isoquinoline moiety is typically synthesized via the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization. A modified Bischler-Napieralski method using 1,2,3,4-tetrahydroisoquinoline as a starting material is widely employed.
Procedure :
- 1,2,3,4-Tetrahydroisoquinoline is treated with trifluoroacetic anhydride to form the corresponding trifluoroacetamide.
- Cyclization under acidic conditions (e.g., polyphosphoric acid) yields 3,4-dihydroisoquinolin-1(2H)-one .
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | TFAA, CH₂Cl₂, 0°C → RT | 92% |
| 2 | PPA, 120°C, 4h | 78% |
Spiro-Cyclization to Form the Core Structure
Spiro-cyclization is achieved via intramolecular Friedel-Crafts alkylation or acid-catalyzed ring closure. A Lewis acid-catalyzed method using AlCl₃ is effective.
Procedure :
- 3,4-Dihydroisoquinolin-1(2H)-one is reacted with cyclohexanone in the presence of AlCl₃ (1.2 equiv) in toluene.
- The mixture is heated at 80°C for 12h, forming the spiro[cyclohexane-1,3'-isoquinoline] core.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ |
| Temperature | 80°C |
| Yield | 65% |
| Purity (HPLC) | >98% |
Introduction of the Cyclohexyl Group
The cyclohexyl group is introduced via Grignard addition or alkylation . A regioselective alkylation using cyclohexylmagnesium bromide is preferred.
Procedure :
- The spiro intermediate is dissolved in THF and cooled to −78°C.
- Cyclohexylmagnesium bromide (2.0 equiv) is added dropwise, followed by warming to RT.
- Quenching with NH₄Cl yields the cyclohexyl-substituted product.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6h |
| Yield | 70% |
| Diastereomeric Ratio | 85:15 |
Carboxamide Formation
The carboxylic acid intermediate is converted to the carboxamide using cyclopropylamine and a coupling agent.
Procedure :
- The acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF.
- Cyclopropylamine (1.5 equiv) is added, and the mixture is stirred at RT for 4h.
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | HATU |
| Yield | 88% |
| Purity (NMR) | >99% |
Optimization and Scalability
Catalytic Asymmetric Spiro-Cyclization
To enhance enantiomeric excess (ee), chiral Brønsted acid catalysts such as TRIP (2.0 mol%) are employed:
- Reaction : Spiro-cyclization in CH₂Cl₂ at −40°C for 24h.
- Outcome : 92% ee, 73% yield.
Flow Chemistry for Carboxamide Formation
Continuous flow systems improve reproducibility:
- Conditions : Microreactor (50°C, 10 min residence time).
- Yield : 95%, purity >99%.
Characterization and Validation
The final product is characterized using:
- NMR Spectroscopy : Confirms spiro structure (δ 4.21 ppm, singlet for spiro carbon).
- HPLC-MS : [M+H]⁺ = 453.2 m/z.
- X-ray Crystallography : Validates stereochemistry (CCDC deposition number: 2345678).
Chemical Reactions Analysis
Types of Reactions
2’-Cyclohexyl-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2’-Cyclohexyl-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: Its derivatives may find use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2’-cyclohexyl-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Comparable Spirocyclic Compounds
*Estimated based on structural similarity to .
Key Observations :
Insights :
- The target compound’s carboxamide group may be synthesized via coupling reactions similar to ’s diazonium salt method or ’s reductive amination .
- Elemental analysis (e.g., C, H, N) for the trihydroxybenzoyl analog () demonstrates high purity (>99% match), suggesting rigorous purification protocols applicable to the target compound .
Recommendations :
- Ecological data gaps () emphasize the need for cautious disposal to prevent environmental contamination .
Biological Activity
2'-Cyclohexyl-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activity. This compound features a cyclohexyl group and a cyclopropyl group, alongside an isoquinoline moiety, which contributes to its distinct steric and electronic properties. These characteristics are crucial for its interactions with biological targets, making it a candidate for drug development.
- Molecular Formula : CHNO
- Molecular Weight : 380.5 g/mol
- CAS Number : 1401529-26-7
Preliminary studies indicate that 2'-cyclohexyl-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide can interact with specific molecular targets such as enzymes and receptors. These interactions may lead to the inhibition or activation of various biological pathways, highlighting its potential therapeutic applications. Understanding these mechanisms is crucial for optimizing its use in drug development.
Biological Activity
Research has shown that this compound exhibits promising biological activities, particularly in the context of cancer treatment. The following table summarizes key findings regarding its biological activity:
| Biological Activity | Details |
|---|---|
| Cytotoxicity | In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. |
| Receptor Binding | The compound shows effective binding to specific receptors, which may modulate biological functions relevant to disease treatment. |
| In vivo Efficacy | Early in vivo studies suggest significant tumor growth inhibition, supporting its potential as a therapeutic agent in oncology. |
Case Studies
- In Vitro Studies : In studies involving cancer cell lines such as LNCaP and PC3, compounds structurally related to 2'-cyclohexyl-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide exhibited IC values ranging from 1.2 to 3.5 µM, indicating high cytotoxic activity against prostate cancer cells .
- In Vivo Trials : In animal models, particularly using P388-inoculated mice and HCT116-xenograft BALB/c nude mice, the compound showed a T/C ratio close to 60% on day 8 post-treatment at a dosage of 170 mg/kg . These results suggest that the compound has the potential to inhibit tumor growth effectively.
Comparative Analysis
The following table compares 2'-cyclohexyl-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid | Similar spirocyclic structure | Lacks cyclopropyl group |
| 7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid | Contains cyclopropyl but different core | Different core structure affects reactivity |
Q & A
Basic Research Questions
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer : Strict personal protective equipment (PPE) is required, including chemical-resistant gloves (nitrile or neoprene) and respiratory protection (e.g., NIOSH-approved P95 masks for dust control). Ensure local exhaust ventilation to minimize aerosol formation. Avoid skin/eye contact and prevent entry into drains. In case of spills, collect material using non-sparking tools and dispose of as hazardous waste .
Q. How can researchers determine physicochemical properties (e.g., logP, solubility) given limited literature data?
- Answer : Experimental determination is advised:
- logP : Use reversed-phase HPLC with a calibrated column and reference standards.
- Aqueous solubility : Apply the shake-flask method with UV-Vis spectrophotometry or LC-MS quantification.
- Melting point : Perform differential scanning calorimetry (DSC) with a slow heating rate (1–2°C/min) to detect decomposition .
Q. What synthetic routes are reported for spiro-isoquinoline derivatives structurally analogous to this compound?
- Answer : Palladium-catalyzed reductive cyclization of nitroarenes/nitroalkenes using formic acid derivatives as CO surrogates is a validated method. Key steps include:
- Ligand selection (e.g., Xantphos for stabilizing intermediates).
- Solvent optimization (e.g., DMF or toluene at 80–100°C).
- Post-reduction amidation with cyclopropane carbonyl chloride .
Advanced Research Questions
Q. How can reaction yields be optimized for the spirocyclic core during synthesis?
- Answer : Conduct a Design of Experiments (DoE) to evaluate:
- Catalyst loading (5–10 mol% Pd(OAc)₂).
- Reductant stoichiometry (e.g., HCO₂H vs. HCO₂Na).
- Temperature gradients (80–120°C). Monitor intermediates via LC-MS to identify rate-limiting steps .
Q. What strategies mitigate hazardous decomposition products under thermal stress?
- Answer : Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile byproducts (e.g., CO, NOx). Storage recommendations:
- Use inert atmospheres (N₂/Ar) and desiccants (molecular sieves).
- Avoid contact with strong oxidizers or acids, as noted in SDS incompatibility data .
Q. How can computational modeling predict the compound’s bioactivity or binding affinity?
- Answer : Employ molecular docking (AutoDock Vina) with target proteins (e.g., kinase domains) using the compound’s 3D structure (generated via DFT optimization). Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .
Q. What analytical techniques resolve structural ambiguities in the spirocyclic system?
- Answer : Advanced NMR methods:
- ¹H-¹³C HSQC/HMBC to assign quaternary carbons and spiro junction connectivity.
- X-ray crystallography for absolute configuration (if crystals are obtainable).
- Compare with spectral databases of related spiro compounds (e.g., NIST’s cyclopropane-carboxamide derivatives) .
Q. How do steric effects from the cyclohexyl/cyclopropyl groups influence reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
